3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
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Description
The compound you mentioned seems to be a complex organic molecule that contains a quinazolin-4-one moiety, a piperidine ring, and a 2,5-dimethylpyrazole group . Quinazolinones are a class of organic compounds with a wide range of biological activities, and they are often used in medicinal chemistry . Piperidine is a common structural motif in many pharmaceuticals and other fine chemicals . 2,5-Dimethylpyrazole is an organic compound and one of several isomeric derivatives of pyrazole .
Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. The 2,5-dimethylpyrazole group would have two methyl substituents on the pyrazole ring . The piperidine ring is a six-membered ring with one nitrogen atom . The quinazolin-4-one moiety is a bicyclic compound containing a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions of the compound would depend on the reactivity of the functional groups present. For example, the quinazolin-4-one moiety could potentially undergo reactions at the carbonyl group . The 2,5-dimethylpyrazole group could potentially undergo reactions at the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the properties of the functional groups present. For example, 2,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Mechanism of Action
properties
IUPAC Name |
3-[[1-(2,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-11-18(23(2)22-14)20(27)24-9-7-15(8-10-24)12-25-13-21-17-6-4-3-5-16(17)19(25)26/h3-6,11,13,15H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSBRXULYHUCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one |
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